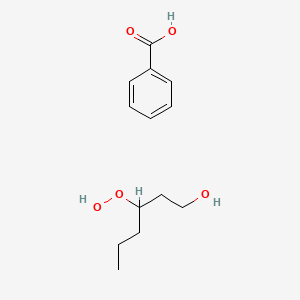![molecular formula C22H26O6 B14221310 4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) CAS No. 508193-51-9](/img/structure/B14221310.png)
4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is an organic compound characterized by its unique structure, which includes two ethoxybenzaldehyde groups connected by a butane-1,4-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Procedure: The 3-ethoxybenzaldehyde is first converted to its corresponding phenoxide ion by treatment with the base. This phenoxide ion then undergoes a nucleophilic substitution reaction with 1,4-dibromobutane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzoic acid).
Reduction: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzyl alcohol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable linkages.
Mécanisme D'action
The mechanism of action of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: In polymer synthesis, the compound acts as a cross-linking agent, forming stable networks that enhance the mechanical properties of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Butane-1,4-diylbis(oxy)]dianiline: Similar structure but with amino groups instead of aldehyde groups.
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-methoxybenzaldehyde): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is unique due to its specific combination of ethoxybenzaldehyde groups and the butane-1,4-diylbis(oxy) linker. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
508193-51-9 |
|---|---|
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-ethoxy-4-[4-(2-ethoxy-4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O6/c1-3-25-21-13-17(15-23)7-9-19(21)27-11-5-6-12-28-20-10-8-18(16-24)14-22(20)26-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3 |
Clé InChI |
SHPAJHIWMCELDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)

![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)




![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
